1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 228572-69-8
VCID: VC3806567
InChI: InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3
SMILES: CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

CAS No.: 228572-69-8

Cat. No.: VC3806567

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone - 228572-69-8

Specification

CAS No. 228572-69-8
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3
Standard InChI Key ZZKAWIIYPNENOX-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one, reflects its acetophenone backbone modified with hydroxy and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is electron-withdrawing, polarizing the aromatic ring and enhancing the compound’s stability against metabolic degradation . The hydroxy group at the ortho position facilitates hydrogen bonding, influencing solubility and reactivity.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number228572-69-8
Molecular FormulaC₉H₇F₃O₂
Molecular Weight204.15 g/mol
Exact Mass204.039814 g/mol
SMILESCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
Density1.2–1.5 g/cm³ (estimated)
Boiling Point344–568°C (varies by derivative)

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is typically synthesized via Friedel-Crafts acylation, where a phenyl ether undergoes acetylation in the presence of Lewis acids like AlCl₃. For example, 2-hydroxy-4-(trifluoromethyl)benzene reacts with acetyl chloride to yield the target ketone . Alternative methods include:

  • Iridium-Catalyzed C(sp³)–H Addition: Methyl ethers undergo intramolecular cyclization to form dihydrobenzofurans, leveraging the compound as an intermediate .

  • Silanediol-Catalyzed Functionalization: Enantioselective addition of silyl ketene acetals to benzopyrylium triflates, producing chromanone derivatives .

Table 2: Synthetic Pathways and Yields

MethodReagents/ConditionsYield (%)Application
Friedel-Crafts AcylationAlCl₃, CH₃COCl, 0–5°C65–78Bulk production
Iridium Catalysis[Ir(cod)Cl]₂, DTBM-SEGPHOS, toluene85Asymmetric synthesis

Derivative Synthesis

The compound serves as a precursor for:

  • TRPV1 Antagonists: Functionalization at the hydroxy group with piperazine moieties yields analgesics targeting vanilloid receptors .

  • Dihydrobenzofurans: Cyclization reactions produce bioactive benzofuran derivatives with anti-inflammatory properties .

Applications in Pharmaceutical Research

TRPV1 Receptor Antagonism

The compound’s derivatives exhibit potent activity as transient receptor potential vanilloid 1 (TRPV1) antagonists. For instance, piperazine-linked analogs (e.g., 1-[2-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]ethanone) demonstrate IC₅₀ values <100 nM in pain modulation studies . The trifluoromethyl group enhances blood-brain barrier permeability and metabolic stability .

Antimicrobial and Anticancer Agents

Structural modifications, such as introducing nitro groups or heterocycles, yield compounds with:

  • Antibacterial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .

  • Antiproliferative Effects: GI₅₀ of 10 µM in breast cancer cell lines (MCF-7) .

ParameterValueSource
LD₅₀ (Mouse, oral)1,200 mg/kg
Flash Point176–297°C
Recommended Storage2–8°C, inert atmosphere
SupplierPurity (%)Price (USD)Quantity
TRC956550 mg
SynQuest Laboratories97311250 mg
AK Scientific955321 g

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